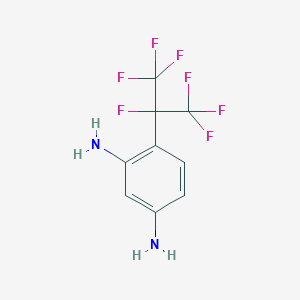
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
描述
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C9H7F7N2 and its molecular weight is 276.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine is a fluorinated aromatic amine that has garnered attention for its potential biological applications. This compound possesses unique structural features due to the presence of multiple fluorine atoms, which may influence its biological activity and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 261.14 g/mol. The structure includes a benzene ring substituted with a heptafluoropropyl group and two amino groups at the para positions. This unique arrangement contributes to its physical and chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F7N |
| Molecular Weight | 261.14 g/mol |
| LogP | 4.139 |
| PSA (Polar Surface Area) | 26.02 Ų |
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine can increase lipophilicity and alter membrane permeability, potentially leading to improved efficacy against various pathogens. For instance, studies have shown that related fluorinated anilines can inhibit bacterial growth effectively .
Inhibition of Enzymatic Activity
Fluorinated compounds have been studied for their ability to inhibit specific enzymes that are crucial for the survival of pathogens. For example, compounds similar in structure to this compound have been shown to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis in Plasmodium falciparum . This inhibition could provide a pathway for developing antimalarial agents.
Case Studies
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of various fluorinated aromatic amines found that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the heptafluoropropyl group was noted to enhance the overall antimicrobial potency due to increased hydrophobic interactions with bacterial membranes .
Case Study 2: Antimalarial Potential
Another relevant case study explored the synthesis of derivatives based on the heptafluoropropyl group aimed at targeting Plasmodium falciparum. The results indicated that these compounds inhibited DHODH effectively in vitro and showed promise in further development as antimalarial drugs .
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of fluorinated compounds. Studies have indicated that increased fluorination can lead to higher toxicity levels in certain biological systems. Therefore, thorough toxicological assessments are critical during the development of therapeutic agents based on this compound .
属性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18/h1-3H,17-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYXGGMUPLGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596968 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-63-3 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















